2-Formylthiophene-3-sulfonyl chloride

Description

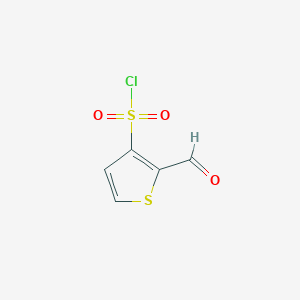

Structure

3D Structure

Properties

IUPAC Name |

2-formylthiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVOFBIHFFUPFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2-Formylthiophene-3-sulfonyl chloride

An In-depth Technical Guide to 2-Formylthiophene-3-sulfonyl Chloride

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Formylthiophene-3-sulfonyl chloride is a bifunctional heterocyclic compound possessing significant potential as a versatile building block in medicinal chemistry and materials science. The presence of a highly reactive sulfonyl chloride group and a synthetically malleable aldehyde function on a thiophene scaffold offers a unique platform for the synthesis of complex molecular architectures. Thiophene derivatives are well-established isosteres of benzene rings in drug design, often improving potency, selectivity, and pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the predicted physicochemical properties, a proposed synthetic strategy, expected spectral characteristics, and the anticipated chemical reactivity of 2-Formylthiophene-3-sulfonyl chloride. The protocols and analyses presented herein are grounded in established chemical principles and data from structurally related compounds, offering a predictive yet robust framework for researchers and drug development professionals.

Molecular Structure and Predicted Physicochemical Properties

The unique arrangement of an electron-withdrawing sulfonyl chloride group and a formyl group on the thiophene ring dictates the molecule's electronic properties and reactivity. The structure combines the functionalities of an aromatic aldehyde and a sulfonyl chloride, making it a potent electrophilic reagent at two distinct sites.

Figure 1: Chemical structure of 2-Formylthiophene-3-sulfonyl chloride.

| Property | Predicted Value | Rationale / Reference |

| Molecular Formula | C₅H₃ClO₃S₂ | Derived from structure. |

| Molecular Weight | 210.66 g/mol | Calculated from atomic weights. |

| Appearance | Colorless to light yellow solid | Based on related compounds like thiophene-3-sulfonyl chloride (solid)[2] and 2-thiophenesulfonyl chloride (solid).[3] |

| Melting Point | > 44 °C | Expected to be higher than thiophene-3-sulfonyl chloride (44 °C) due to increased molecular weight and potential for stronger intermolecular interactions.[2] |

| Boiling Point | > 101-103 °C (at reduced pressure) | Expected to be significantly higher than thiophene-3-sulfonyl chloride due to the addition of the polar formyl group.[2] |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and polar aprotic solvents (DMF, DMSO). Reactive with protic solvents (water, alcohols). | General solubility for sulfonyl chlorides.[4] The polar aldehyde group should enhance solubility in polar aprotic solvents. |

| Density | ~1.6 g/cm³ | Interpolated from the density of thiophene-3-sulfonyl chloride (1.58 g/cm³).[2] |

Proposed Synthesis Strategy: Electrophilic Chlorosulfonation

The most direct and industrially scalable approach to synthesizing aryl sulfonyl chlorides is through electrophilic substitution using chlorosulfonic acid (ClSO₃H).[4] The starting material of choice would be 2-formylthiophene, which is commercially available. The formyl group is an electron-withdrawing, meta-directing group. However, in five-membered heterocycles like thiophene, the directing effects are more complex. The sulfur atom strongly activates the C2 and C5 positions towards electrophilic attack. Since the C2 position is blocked, substitution is expected to occur at the C5 or C3 positions. The electron-withdrawing nature of the aldehyde will deactivate the ring, particularly the C3 and C5 positions, but substitution is still feasible under forcing conditions.

Sources

Navigating the Synthesis and Application of 2-Formylthiophene-3-sulfonyl Chloride: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Niche Thiophene Derivative

The thiophene nucleus is a cornerstone in medicinal chemistry, lauded for its versatile biological activities that have led to numerous FDA-approved drugs.[1] Its derivatives are integral to the development of therapeutics ranging from anti-inflammatory agents to anticancer and antipsychotic medications. Within this valuable class of compounds, substituted thiophene sulfonyl chlorides serve as critical building blocks for the synthesis of sulfonamides, a pharmacophore of immense importance in drug discovery.[2]

This guide focuses on a specific, and likely novel, derivative: 2-Formylthiophene-3-sulfonyl chloride . While a dedicated CAS number for this compound is not readily found in major chemical databases, its potential as a synthetic intermediate is significant. The presence of a reactive aldehyde at the 2-position and a sulfonyl chloride at the 3-position offers orthogonal reactivity, enabling sequential and selective modifications. This dual functionality opens avenues for creating diverse molecular scaffolds, particularly for the synthesis of complex sulfonamides with potential therapeutic applications.

This document serves as a forward-looking technical guide for researchers interested in the synthesis, characterization, and application of this promising, yet underexplored, chemical entity. We will delve into its theoretical chemical identity, propose a robust synthetic pathway, and outline a detailed experimental protocol for its preparation and subsequent derivatization, providing the necessary insights for its incorporation into drug discovery programs.

Chemical Identity and Predicted Properties

Due to the apparent novelty of 2-Formylthiophene-3-sulfonyl chloride, experimentally determined properties are not available. However, we can predict its key chemical identifiers and properties based on the well-characterized parent molecule, 2-formylthiophene, and related thiophene sulfonyl chloride isomers.

| Property | Predicted Value / Information | Source / Rationale |

| IUPAC Name | 2-Formylthiophene-3-sulfonyl chloride | Based on standard nomenclature rules. |

| Molecular Formula | C₅H₃ClO₃S₂ | Derived from the chemical structure. |

| Molecular Weight | 210.66 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a crystalline solid or oil | Based on related compounds like 2-thiophenesulfonyl chloride.[3] |

| Solubility | Likely soluble in chlorinated organic solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., THF, ethyl acetate). Expected to be insoluble in water, with which it would likely react. | General solubility characteristics of sulfonyl chlorides. |

| Reactivity | The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and water. The aldehyde group can undergo typical reactions like reductive amination, oxidation, and olefination. | Fundamental principles of organic chemistry. |

Note: The absence of a readily available CAS number suggests that this compound may not be commercially available and requires de novo synthesis. Researchers should perform thorough characterization (NMR, IR, Mass Spectrometry) upon synthesis to confirm its identity.

Proposed Synthetic Pathway: Chlorosulfonation of 2-Formylthiophene

The most direct and logical approach to synthesize 2-Formylthiophene-3-sulfonyl chloride is through the electrophilic aromatic substitution of 2-formylthiophene using chlorosulfonic acid. This method is a standard procedure for the preparation of aryl sulfonyl chlorides.[4]

However, the regioselectivity of this reaction is a critical consideration. The formyl group at the 2-position is a deactivating and meta-directing group. In the case of thiophene, the "meta" position is the 4-position. Conversely, the sulfur atom of the thiophene ring strongly directs electrophilic substitution to the 2- and 5-positions. When the 2-position is blocked, the 5-position is the next most favored site. Therefore, the chlorosulfonation of 2-formylthiophene is expected to yield a mixture of isomers, primarily the 4-sulfonyl and 5-sulfonyl chlorides. The desired 3-sulfonyl chloride would likely be a minor product, if formed at all, through this direct route.

A more plausible, albeit multi-step, approach would be required to achieve the desired 2,3-substitution pattern, potentially involving protection of the aldehyde, directed lithiation, and subsequent reaction with sulfur dioxide and an oxidizing chlorinating agent.

For the purpose of this guide, we will present a detailed protocol for the direct chlorosulfonation, which serves as a foundational experiment to understand the reactivity of 2-formylthiophene and to isolate and characterize the resulting isomers.

Experimental Workflow: Synthesis of Thiophene Sulfonyl Chlorides from 2-Formylthiophene

Caption: Proposed workflow for the synthesis of sulfonyl chloride derivatives from 2-formylthiophene.

Detailed Experimental Protocol: Synthesis and Derivatization

Part 1: Synthesis of Isomeric 2-Formylthiophene Sulfonyl Chlorides

Objective: To synthesize a mixture of isomeric 2-formylthiophene sulfonyl chlorides via chlorosulfonation of 2-formylthiophene.

Materials:

-

2-Formylthiophene (CAS 98-03-3)[5]

-

Chlorosulfonic acid (CAS 7790-94-5)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Crushed ice

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0 °C.

-

Addition of Reagent: Carefully add an excess of chlorosulfonic acid (e.g., 5 equivalents) to the flask.

-

Substrate Addition: While maintaining the temperature at 0 °C, add 2-formylthiophene (1 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 30-60 minutes. The reaction is exothermic and the addition rate should be controlled to keep the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This step should be performed with extreme caution as the quenching of chlorosulfonic acid is highly exothermic and releases HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, an oil or solid, will likely be a mixture of isomers. Purify the mixture using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the different sulfonyl chloride isomers.

Rationale: This standard chlorosulfonation procedure is effective for many aromatic compounds.[4] The use of excess chlorosulfonic acid serves as both the reagent and the solvent. Quenching on ice is a standard method to decompose the excess reagent and precipitate the less water-soluble product. The subsequent work-up is designed to isolate and purify the organic product.

Part 2: Synthesis of a Sulfonamide Derivative

Objective: To demonstrate the utility of the synthesized 2-formylthiophene sulfonyl chloride as a building block by reacting it with an amine to form a sulfonamide.

Materials:

-

Isolated 2-formylthiophene sulfonyl chloride isomer

-

A primary or secondary amine (e.g., aniline)

-

Triethylamine (Et₃N) or pyridine as a base

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: Dissolve the isolated 2-formylthiophene sulfonyl chloride isomer (1 equivalent) in dichloromethane in a round-bottom flask.

-

Addition of Amine and Base: Add the amine (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide derivative.

Rationale: The reaction of a sulfonyl chloride with an amine is the most common method for the synthesis of sulfonamides.[2] A base is required to neutralize the HCl generated during the reaction. This protocol provides a general framework that can be adapted for a wide range of amines, showcasing the potential for creating a library of novel sulfonamide compounds.

Logical Relationship: From Starting Material to Final Derivative

Caption: Synthetic pathway from 2-formylthiophene to a sulfonamide derivative.

Conclusion and Future Outlook

While 2-Formylthiophene-3-sulfonyl chloride appears to be a novel or less-characterized compound, its potential as a versatile building block in medicinal chemistry is undeniable. The orthogonal reactivity of the aldehyde and sulfonyl chloride functionalities provides a platform for the synthesis of complex molecules with diverse substitution patterns. The protocols and theoretical framework presented in this guide offer a starting point for researchers to synthesize, characterize, and explore the applications of this promising intermediate. Further investigation into regioselective synthetic methods will be crucial to unlock the full potential of this and other specifically substituted thiophene derivatives in the quest for new therapeutic agents.

References

- Synthesis of sulfonyl chloride substrate precursors. (n.d.).

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition, 58(50), 18235-18239. Retrieved from [Link]

-

Thiophene-3-sulfonyl Chloride | C4H3ClO2S2 | CID 2776378. (n.d.). PubChem. Retrieved from [Link]

-

3-formylthiophene-2-sulfonyl chloride (C5H3ClO3S2). (n.d.). PubChemLite. Retrieved from [Link]

-

2-(Methoxycarbonyl)thiophene-3-sulfonyl chloride | CAS 59337-92-7. (n.d.). P212121 Store. Retrieved from [Link]

-

2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518. (n.d.). PubChem. Retrieved from [Link]

-

The reactions of some thiophene sulfonyl derivatives. (1981). Phosphorus and Sulfur and the Related Elements, 10(1), 103-113. Retrieved from [Link]

-

Thiophenol. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry, 15(3), 649-673. Retrieved from [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (1974). Phosphorus and Sulfur and the Related Elements, 8(1), 55-58. Retrieved from [Link]

-

2-Thiophenesulfonyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Stability of thiophene-based sulfonyl chlorides in ambient conditions

Executive Summary

Thiophene-based sulfonyl chlorides are critical electrophilic intermediates in the synthesis of sulfonamide-based pharmacophores (e.g., carbonic anhydrase inhibitors, loop diuretics). However, they exhibit a distinct stability profile compared to their benzene analogues. While benzenesulfonyl chloride is a robust liquid stable at room temperature, thiophene-2-sulfonyl chloride and its derivatives are prone to rapid hydrolytic degradation and thermal desulfonylation .

This guide provides a mechanistic understanding of these instability pathways and establishes a self-validating protocol for their handling, storage, and application in medicinal chemistry.

Part 1: Mechanistic Underpinnings of Instability

To master the handling of thiophene sulfonyl chlorides, one must understand the electronic forces at play. The instability stems from the electron-rich nature of the thiophene ring coupled with the high electrophilicity of the sulfonyl group .

The Electronic Paradox

Thiophene is a

-

Inductive Effect: The -SO₂Cl group pulls electron density from the ring, destabilizing the C-S bond compared to benzene analogues.

-

Geometry: The bond angle distortion in the 5-membered ring creates strain that can lower the activation energy for the extrusion of sulfur dioxide (SO₂).

Decomposition Pathways

Two primary mechanisms drive the degradation of these reagents under ambient conditions.

A. Hydrolysis (Moisture Sensitivity)

This is the most common failure mode. Water attacks the sulfur center, displacing chloride.

-

Kinetic Driver: The reaction is often autocatalytic; the generated HCl increases the ionic strength and can protonate the sulfonyl oxygen, making the sulfur more electrophilic.

-

Observation: The solid turns into a "wet paste" or liquid oil (if the sulfonic acid is hygroscopic).

B. Thermal Desulfonylation (SO₂ Extrusion)

Unlike benzenesulfonyl chlorides, heteroaromatic sulfonyl chlorides can lose SO₂ upon heating, generating the corresponding chloro-heterocycle.

-

Risk Factor: This pathway is often triggered during distillation or prolonged storage above 25°C.

Visualization: Decomposition Logic

Figure 1: Dual decomposition pathways for thiophene-based sulfonyl chlorides. Hydrolysis is the primary ambient risk, while desulfonylation occurs under thermal stress.

Part 2: Comparative Stability Data

The following table synthesizes relative stability data to guide reagent selection and handling.

| Feature | Benzenesulfonyl Chloride | 2-Thiophenesulfonyl Chloride | 3-Thiophenesulfonyl Chloride |

| Physical State (RT) | Liquid | Solid (mp 30-32°C) | Solid (mp 46-48°C) |

| Hydrolytic Half-Life | Days (in neutral water) | Hours (in neutral water) | Hours (slightly more stable than 2-isomer) |

| Thermal Limit | Stable > 200°C | Decomposes > 100°C | Decomposes > 110°C |

| Storage Class | Ambient, Dry | Refrigerate (2-8°C) | Refrigerate (2-8°C) |

| Primary Risk | Skin Corrosion | Rapid Hydrolysis / HCl gas | Rapid Hydrolysis |

Key Insight: The 2-position is electronically linked to the sulfur atom of the ring. This makes 2-thiophenesulfonyl chloride generally less stable and more reactive than the 3-isomer due to the direct conjugation with the ring sulfur's lone pair [1, 2].

Part 3: Best Practice Protocols

Storage and Handling (The "Cold & Dry" Rule)

-

Temperature: Store at 2–8°C for active use; -20°C for long-term banking.

-

Atmosphere: Must be stored under Argon or Nitrogen . The headspace of the container should be purged after every use.

-

Container: Teflon-lined caps are mandatory. HCl gas evolved from minor decomposition can corrode metal caps, compromising the seal.

Synthesis & Work-up: The "Flash" Protocol

When synthesizing these compounds (e.g., via chlorosulfonation of thiophene), the work-up is the critical failure point.

The Protocol:

-

Quench: Pour the reaction mixture onto crushed ice (not water). The temperature must remain < 5°C.

-

Extraction: Use Dichloromethane (DCM) immediately. Avoid diethyl ether if possible (it absorbs water).

-

Drying: Dry the organic layer with MgSO₄ (Magnesium Sulfate) rather than Na₂SO₄. MgSO₄ is a faster drying agent, crucial for minimizing hydrolysis time.

-

Concentration: Rotary evaporate at < 30°C . Do not heat the bath to accelerate solvent removal.

Reaction Optimization (Schotten-Baumann vs. Anhydrous)

Avoid aqueous Schotten-Baumann conditions (Water/NaOH) for thiophene sulfonyl chlorides. The rate of hydrolysis competes too aggressively with amine coupling.

Recommended System:

-

Solvent: Anhydrous DCM or THF.

-

Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv) + DMAP (cat).

-

Temperature: 0°C to RT.

Visualization: The "Flash" Work-up Workflow

Figure 2: Optimized "Flash" work-up protocol to maximize yield and minimize hydrolytic degradation.

Part 4: Troubleshooting & Mitigation

| Observation | Diagnosis | Corrective Action |

| White fumes upon opening bottle | HCl release due to hydrolysis. | Purge with Argon immediately. If solid is sticky, recrystallize from dry hexane/DCM (if 2-isomer) or discard if heavily degraded. |

| Low Yield in Amidation | Competitive hydrolysis. | Switch from aqueous base to DCM/Pyridine . Ensure amine is added before the sulfonyl chloride if possible. |

| Darkening of Solid | Thermal decomposition / Polymerization. | Check storage temp. If stored > RT, the compound may have desulfonylated. Check NMR for chlorothiophene signals. |

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Thiophenesulfonyl chloride. Merck KGaA. Link

-

Fisher Scientific. (2023). Safety Data Sheet: Benzo[b]thiophene-2-sulfonyl chloride. Thermo Fisher Scientific. Link

-

Arcoria, A., et al. (1974).[1] Reaction kinetics of 3-thiophenesulfonyl chloride with anilines in methanol. The Journal of Organic Chemistry, 39(12), 1689-1691.[1] Link

-

BenchChem. (2025).[2] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Technical Support Center. Link

-

Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements. Link

Sources

The Versatile Scaffold: A Technical Guide to 2-Formylthiophene-3-sulfonyl Chloride in Medicinal Chemistry

Foreword: The Thiophene Moiety as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with the thiophene nucleus holding a distinguished position.[1] Its structural resemblance to benzene, coupled with the unique electronic properties imparted by the sulfur heteroatom, makes it a "privileged scaffold" in the design of novel therapeutic agents.[2] Thiophene-containing molecules have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, leading to their incorporation into numerous FDA-approved drugs.[3] This guide delves into a specific, highly reactive, and versatile thiophene derivative: 2-Formylthiophene-3-sulfonyl chloride. The presence of two key functional groups—an aldehyde at the 2-position and a sulfonyl chloride at the 3-position—renders this molecule a powerful building block for the synthesis of diverse compound libraries with significant potential in drug discovery programs.

Synthesis and Reactivity of 2-Formylthiophene-3-sulfonyl Chloride

The strategic importance of 2-Formylthiophene-3-sulfonyl chloride lies in its bifunctional nature, offering orthogonal reactivity that can be exploited for the divergent synthesis of complex molecules.

Proposed Synthesis

While a definitive, step-by-step protocol for the synthesis of 2-Formylthiophene-3-sulfonyl chloride is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be postulated based on established organosulfur chemistry. A common method for the preparation of sulfonyl chlorides is through chlorosulfonation of the corresponding sulfonic acid or by direct chlorosulfonation of an aromatic ring.[4]

A Representative Synthetic Protocol:

A potential route could involve the direct chlorosulfonation of 2-formylthiophene. However, the formyl group is sensitive to strong oxidizing and acidic conditions. A more controlled approach would be to first introduce the sulfonyl group and then the formyl group, or to protect the formyl group prior to chlorosulfonation.

Step-by-Step Methodology (Hypothetical):

-

Protection of the Formyl Group: 2-Formylthiophene can be reacted with a suitable protecting group, such as ethylene glycol in the presence of an acid catalyst, to form the corresponding acetal. This protects the aldehyde from the harsh conditions of the subsequent chlorosulfonation step.

-

Chlorosulfonation: The protected 2-formylthiophene is then treated with chlorosulfonic acid at low temperatures.[5] This electrophilic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the thiophene ring, likely at the 3-position due to the directing effects of the protected formyl group and the sulfur atom in the ring.

-

Deprotection: The protecting group is subsequently removed under mild acidic conditions to regenerate the formyl group, yielding the final product, 2-Formylthiophene-3-sulfonyl chloride.

-

Purification: The crude product would then be purified using standard techniques such as column chromatography or recrystallization.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 2-Formylthiophene-3-sulfonyl chloride.

Chemical Reactivity: A Tale of Two Functional Groups

The true synthetic utility of 2-Formylthiophene-3-sulfonyl chloride stems from the distinct reactivity of its two functional groups.

-

The Sulfonyl Chloride Group (-SO₂Cl): This is a highly electrophilic moiety and a superb leaving group. Its primary reaction is with nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[6][7] This reaction is the cornerstone of the synthesis of a vast array of biologically active molecules. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

-

The Formyl Group (-CHO): The aldehyde group is a versatile handle for a multitude of chemical transformations. It can undergo:

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary amine.

-

Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.

-

Aldol Condensation: Reaction with an enolate to form a β-hydroxy carbonyl compound.

-

Oxidation: Conversion to a carboxylic acid.

-

Reduction: Conversion to a primary alcohol.

-

The orthogonality of these two functional groups allows for a stepwise and controlled elaboration of the molecular scaffold, making it an ideal starting material for combinatorial chemistry and the generation of diverse compound libraries.

Applications in Medicinal Chemistry: Crafting Bioactive Molecules

The 2-Formylthiophene-3-sulfonyl chloride core is a gateway to a multitude of heterocyclic structures with promising therapeutic potential. The primary application lies in the synthesis of novel sulfonamides, a class of compounds with a rich history in medicine.[8]

Synthesis of Thiophene-3-sulfonamides

The reaction of 2-Formylthiophene-3-sulfonyl chloride with a diverse range of amines provides a straightforward entry into a library of 2-formylthiophene-3-sulfonamides.

General Experimental Protocol for Sulfonamide Synthesis:

-

Dissolution: 2-Formylthiophene-3-sulfonyl chloride (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Amine Addition: The desired primary or secondary amine (1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, pyridine; 1.5-2 equivalents) are added to the solution, typically at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude sulfonamide is purified by column chromatography or recrystallization to yield the final product.

Diagram of the General Sulfonamide Synthesis Workflow:

(Note: The DOT script above is a template and requires a valid image URL for the chemical structure for proper rendering.) Caption: Key structural features for SAR studies of 2-formylthiophene-3-sulfonamide derivatives.

Future Perspectives and Conclusion

2-Formylthiophene-3-sulfonyl chloride represents a highly valuable, albeit under-explored, building block in medicinal chemistry. Its dual reactivity offers a robust platform for the synthesis of diverse and complex molecular architectures. The proven track record of the thiophene-sulfonamide scaffold in various therapeutic areas provides a strong rationale for the continued exploration of derivatives originating from this versatile starting material.

Future research should focus on:

-

Development of optimized and scalable synthetic routes to 2-Formylthiophene-3-sulfonyl chloride.

-

Systematic exploration of the reactivity of both the formyl and sulfonyl chloride groups to generate novel compound libraries.

-

High-throughput screening of these libraries against a wide range of biological targets to identify new lead compounds.

-

In-depth SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of promising hits.

References

-

Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved February 15, 2026, from [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]

-

Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (2025). Journal of Biochemical and Molecular Toxicology. [Link]

-

Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. (2001). Bioorganic & Medicinal Chemistry Letters, 11(10), 1231-1234. [Link]

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances, 11(43), 26733-26756. [Link]

-

Thiophenol. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

-

Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. (2021). European Journal of Medicinal Chemistry, 213, 113168. [Link]

-

Therapeutic importance of synthetic thiophene. (2015). Journal of Taibah University for Science, 9(1), 86-97. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Results in Chemistry, 5, 100814. [Link]

-

Two Biologically Active thiophene-3-carboxamide Derivatives. (2004). Acta Crystallographica Section C Crystal Structure Communications, 60(Pt 9), o636-o638. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. [Link]

-

Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. (2024). Macromolecular Research. [Link]

-

The reactions of some thiophene sulfonyl derivatives. (1981). Phosphorus and Sulfur and the Related Elements, 10(1), 111-119. [Link]

-

Biological Activities of Thiophenes. (2024). Encyclopedia. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Preparation of sulfonamides from N-silylamines. (2013). Tetrahedron Letters, 54(45), 6074-6076. [Link]

-

Synthesis of Thienothiophenes. (2022). Encyclopedia. [Link]

-

Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. (2022). Archiv der Pharmazie, 355(11), e2200271. [Link]

-

Thiophene-3-carbonyl Chloride. (2021). Molbank, 2021(3), M1254. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Functionalization of 2-Formylthiophene-3-sulfonyl Chloride with Primary Amines

Executive Summary & Reactivity Profile

The reaction of 2-formylthiophene-3-sulfonyl chloride (FTSC) with primary amines represents a classic problem in chemoselectivity. This scaffold is a "bifunctional electrophile," containing both a "hard" electrophile (sulfonyl chloride) and a "soft" electrophile (aldehyde).

For medicinal chemists, this reaction is the gateway to two distinct and highly valuable chemical spaces:

-

Open-Chain Sulfonamides: Precursors for reductive amination or Horner-Wadsworth-Emmons olefinations.

-

Thieno-Fused Sultams (Thienoisothiazoles): Bioisosteres of saccharin and benzisothiazole 1,1-dioxides, which are privileged scaffolds in drug discovery (e.g., antiviral and anti-inflammatory agents).

This guide provides validated protocols to control this divergence, ensuring you obtain the desired outcome—whether it is the kinetic sulfonamide product or the thermodynamic cyclic sultam.

The Mechanistic Divergence

The outcome is dictated by the competition between the N-sulfonylation (

-

Path A (Kinetic Control): At low temperatures (

) with non-nucleophilic bases, the highly electrophilic sulfur atom reacts preferentially with the amine. The aldehyde remains intact. -

Path B (Thermodynamic Control): At elevated temperatures or under acidic catalysis, the initially formed sulfonamide nitrogen attacks the neighboring aldehyde, forming a stable 3-hydroxy-2,3-dihydrothieno[2,3-d]isothiazole 1,1-dioxide (cyclic hemiaminal).

Visualization: Reaction Pathways

Figure 1: Divergent pathways controlled by temperature and pH. Path A yields the open-chain aldehyde; Path B yields the fused heterocyclic sultam.

Protocol A: Chemoselective Sulfonylation (The "Cold" Route)

Objective: Isolate the sulfonamide (

Critical Considerations

-

Temperature Control: The reaction must be maintained between

and -

Base Selection: Use Pyridine or DIPEA . Avoid inorganic bases (e.g.,

) in aqueous media, as hydroxide ions can attack the sulfonyl chloride or induce Cannizzaro-type side reactions on the aldehyde [1]. -

Stoichiometry: Use exactly 1.0 equivalent of amine. Excess amine will immediately condense with the aldehyde.

Materials

-

2-Formylthiophene-3-sulfonyl chloride (1.0 equiv)

-

Primary Amine (

) (1.0 equiv) -

Dichloromethane (DCM), Anhydrous (0.2 M concentration)

-

Pyridine (1.5 equiv) or Triethylamine (1.2 equiv)

-

1M HCl (for quenching)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-Formylthiophene-3-sulfonyl chloride (1.0 equiv) in anhydrous DCM.

-

Cooling: Cool the solution to

using an ice/salt bath. -

Base Addition: Add Pyridine (1.5 equiv) dropwise. The solution may darken slightly.

-

Amine Addition: Dissolve the Primary Amine (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Crucial: Slow addition prevents localized heating.

-

Reaction: Stir at

for 1–2 hours. Monitor by TLC (typically 30–50% EtOAc/Hexane). The aldehyde spot (starting material) should disappear, replaced by a more polar sulfonamide spot. -

Quench: Pour the cold reaction mixture into ice-cold 0.5 M HCl . This removes the pyridine and quenches any unreacted amine, preventing it from reacting with the aldehyde during workup.

-

Workup: Separate the organic layer.[1] Wash with brine, dry over

, and concentrate in vacuo at a bath temperature -

Purification: Flash chromatography on silica gel. Note: Avoid using amine-doped silica, as it will catalyze cyclization.

Validation Criteria:

-

1H NMR: Look for the aldehyde proton singlet at

. If it has shifted to -

IR: Distinct Carbonyl stretch (

) and Sulfonyl stretches (

Protocol B: Cascade Cyclization to Thieno-Sultams (The "Warm" Route)

Objective: Synthesize 2-substituted-3-hydroxy-2,3-dihydrothieno[2,3-d]isothiazole 1,1-dioxide.

Critical Considerations

-

Mechanism: This is a "one-pot" cascade. The sulfonamide forms first, followed by intramolecular nucleophilic attack of the nitrogen on the aldehyde carbonyl.

-

Stability: The product is often a stable hemiaminal (cyclic carbinolamine). Dehydration to the imine (

) is difficult due to ring strain unless the system is fully aromatic or R=H [2].

Materials

-

2-Formylthiophene-3-sulfonyl chloride (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Ethanol (EtOH) or Acetonitrile (MeCN)

-

Sodium Acetate (NaOAc) (2.0 equiv) - Acts as a mild buffer to scavenge HCl while permitting cyclization.

Step-by-Step Methodology

-

Mixing: Dissolve 2-Formylthiophene-3-sulfonyl chloride in Ethanol (0.5 M).

-

Reagent Addition: Add Sodium Acetate (2.0 equiv) followed by the Primary Amine (1.1 equiv) in one portion.

-

Reaction: Heat the mixture to Reflux (

) for 3–6 hours.-

Observation: A precipitate often forms as the cyclic product is less soluble than the starting materials.

-

-

Workup:

-

If precipitate forms: Cool to room temperature, filter the solid, and wash with cold water and cold ethanol.

-

If homogeneous: Concentrate the solvent, redissolve in EtOAc, wash with water and brine.

-

-

Purification: Recrystallization from Ethanol/Water is usually sufficient.

Validation Criteria:

-

1H NMR: Absence of aldehyde proton (

). Appearance of a methine proton ( -

MS: Mass should correspond to

.[2] Note that under harsh ionization, the hemiaminal may lose water (

Troubleshooting & Optimization

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield (Protocol A) | Starting material remains; Amine consumed. | Amine reacting with aldehyde (Imine formation). | Lower temp to |

| Product Hydrolysis | Sulfonic acid formation detected. | Moisture in solvent; | Use anhydrous DCM. Flame-dry glassware. |

| Mixed Products | Mixture of open chain and cyclic forms. | Reaction warmed up too fast or acidic workup was too long. | Keep Protocol A workup cold. For Protocol B, drive to completion with longer reflux. |

| Double Reaction | Bis-sulfonylation (rare). | Excess sulfonyl chloride. | Ensure Amine is the limiting reagent or 1:1 stoichiometry. |

Solvent Effects on Selectivity

The choice of solvent significantly influences the reaction pathway (Source: General Sulfonylation Principles [3, 4]).

-

DCM/CHCl3: Best for Protocol A (Non-polar, poor solvation of zwitterionic intermediates, suppresses cyclization).

-

EtOH/MeOH: Best for Protocol B (Protic solvents stabilize the transition state for the hemiaminal formation).

-

THF: Intermediate; can be used for either but requires careful temperature control.

Experimental Workflow Diagram

Figure 2: Operational workflow for selecting the appropriate experimental protocol.

References

-

Vertex AI Search Result 1.1 : Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. ResearchGate. Available at: [Link]

-

Vertex AI Search Result 1.13 : Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives. Arkivoc. Available at: [Link]

-

Vertex AI Search Result 1.4 : A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. RSC Advances. Available at: [Link]

-

Vertex AI Search Result 1.12 : Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

Sources

Application Note: One-Pot Synthesis Involving 2-Formylthiophene-3-sulfonyl Chloride

This guide details the one-pot synthesis of thieno[3,2-e]-1,2-thiazine-1,1-dioxides using 2-formylthiophene-3-sulfonyl chloride (and its acetal equivalents). This reaction is the cornerstone of the industrial synthesis for Brinzolamide (Azopt®), a carbonic anhydrase inhibitor used to treat glaucoma.

The protocol exploits the bifunctional electrophilic nature of the starting material—combining a "hard" sulfonyl chloride and a "soft" aldehyde (or masked aldehyde) to trap primary amines in a thermodynamic cascade.

Introduction & Mechanistic Rationale

2-Formylthiophene-3-sulfonyl chloride is a "ping-pong" electrophile. It contains two reactive centers that allow for the rapid assembly of fused heterocyclic rings—specifically thieno[3,2-e]-1,2-thiazine-1,1-dioxides .

The "Ping-Pong" Cascade Mechanism

The one-pot reaction proceeds through a distinct kinetic-thermodynamic sequence:

-

Kinetic Phase (Intermolecular): The primary amine nucleophile attacks the highly reactive sulfonyl chloride (

) to form a stable sulfonamide. This occurs rapidly at low temperatures ( -

Thermodynamic Phase (Intramolecular): Upon acidification or thermal activation, the sulfonamide nitrogen attacks the adjacent formyl group (

). This closes the six-membered thiazine ring, forming a stable cyclic hemiaminal (4-hydroxy-dihydrothiazine).

Pathway Visualization

Figure 1: The cascade reaction pathway from linear precursors to the fused heterocyclic core.

Experimental Protocol: Synthesis of the Brinzolamide Core

This protocol describes the synthesis of (4S)-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazine-1,1-dioxide , a key intermediate for Brinzolamide.

Reagents & Equipment[2]

-

Starting Material: 2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride (Protected form is preferred for stability; generates 2-formyl in situ).

-

Nucleophile: 3-Methoxypropylamine.

-

Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Base: Triethylamine (

) or Pyridine. -

Acid: 2N Hydrochloric Acid (HCl).[1]

Step-by-Step Procedure

Phase 1: Sulfonylation (Kinetic Control)

-

Preparation: Charge a 500 mL 3-neck round-bottom flask with 2-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride (10.0 g, 39.3 mmol) and anhydrous THF (100 mL).

-

Cooling: Cool the solution to

to -

Amine Addition: Mix 3-methoxypropylamine (3.85 g, 43.2 mmol) with Triethylamine (6.0 mL, 43.2 mmol) in THF (20 mL). Add this mixture dropwise to the main reaction flask over 30 minutes.

-

Critical: Maintain internal temperature

to prevent side reactions with the acetal/aldehyde.

-

-

Monitoring: Stir at

for 1 hour. TLC (Hexane:EtOAc 1:1) should show consumption of the sulfonyl chloride.

Phase 2: Deprotection & Cyclization (Thermodynamic Control)

-

Acidification: Add 2N HCl (40 mL) directly to the reaction mixture in one portion.

-

Note: This step serves two purposes: it quenches the excess base and hydrolyzes the acetal to the aldehyde, triggering spontaneous cyclization.

-

-

Heating: Remove the ice bath and warm the mixture to

. Stir for 2 hours. If cyclization is slow (monitored by HPLC/TLC), heat to -

Observation: The product often precipitates as a white or off-white solid.

Phase 3: Isolation

-

Work-up: Concentrate the organic solvent (THF) under reduced pressure. The product will crystallize from the aqueous acidic residue.

-

Filtration: Filter the solid and wash with cold water (

) followed by cold isopropanol ( -

Drying: Dry in a vacuum oven at

for 12 hours.

Expected Results

| Parameter | Specification |

| Yield | 85% – 92% |

| Appearance | White crystalline solid |

| Purity (HPLC) | > 98.5% |

| Melting Point | 145–147 °C |

| Key Impurity | Open-chain sulfonamide aldehyde (if cyclization is incomplete) |

Troubleshooting & Optimization

Solvent Effects

The choice of solvent significantly impacts the cyclization rate.

-

THF: Best for one-pot protocols; miscible with aqueous acid.

-

DCM: Good for sulfonylation but requires vigorous stirring during the aqueous acid hydrolysis step (biphasic).

-

Toluene: Used in industrial scale-up; requires higher temperatures for cyclization.

Common Failure Modes

| Issue | Root Cause | Corrective Action |

| Low Yield | Exotherm during amine addition hydrolyzed the sulfonyl chloride. | Control addition rate; keep T < 0°C. |

| Incomplete Cyclization | Acid concentration too low; acetal not fully hydrolyzed. | Increase HCl concentration or reaction time at 45°C. |

| Dark Product | Oxidation of the thiophene ring. | Degas solvents; perform reaction under Nitrogen ( |

Advanced One-Pot Variation: Reductive Amination

For applications requiring the fully saturated amine (e.g., Dorzolamide analogs), the protocol can be extended to include an in situ reduction.

-

Perform Phase 1 & 2 as described above.

-

Do not isolate the 4-hydroxy intermediate.

-

Add Reducing Agent: Cool to

and add Sodium Borohydride ( -

Result: This converts the hemiaminal (–CH(OH)–) directly to the amine or reduces the intermediate imine, depending on pH conditions.

References

-

Process for the preparation of 3,4-dihydro-2H-thien[3,2-e]-1,2-thiazin-4-ol 1,1-dioxide derivatives. Google Patents. (Patent EP2303856B1).[1]

-

Brinzolamide Intermediate Synthesis. Apicule API Manufacturers. [Link]

-

Tributyl phosphate (CAS 126-73-8) Data. OECD SIDS. (Reference for solvent/reagent safety data in similar sulfonyl chloride workups). [Link]

Sources

Using 2-Formylthiophene-3-sulfonyl chloride as a building block in drug discovery

Application Note: High-Impact Building Block – 2-Formylthiophene-3-sulfonyl Chloride

Introduction: The "Linchpin" Scaffold

In the landscape of modern drug discovery, 2-Formylthiophene-3-sulfonyl chloride represents a high-value "linchpin" scaffold. Unlike monofunctional building blocks, this molecule possesses two orthogonal electrophilic handles—a sulfonyl chloride at position 3 and a formyl group at position 2—positioned in a contiguous (ortho) arrangement.

This specific geometry allows medicinal chemists to execute divergent synthesis strategies :

-

Sequential Functionalization: Selectively reacting the sulfonyl chloride (hard electrophile) followed by the aldehyde (soft electrophile).

-

Scaffold Morphing: Utilizing the ortho-disposition to "zip up" the molecule with binucleophiles, creating fused bicyclic systems such as thieno[2,3-e][1,2]thiazines or thieno[2,3-d]isothiazoles .

This guide provides validated protocols to harness this reactivity, enabling the rapid generation of bioisosteres for benzothiophenes, indoles, and quinolines.

Chemical Profile & Handling

-

CAS: 106734-73-8

-

Molecular Formula: C₅H₃ClO₃S₂

-

Molecular Weight: 210.66 g/mol

-

Physical State: Typically a pale yellow to off-white solid or semi-solid.

-

Stability: Moisture Sensitive. The sulfonyl chloride moiety is prone to hydrolysis to the sulfonic acid. The aldehyde is susceptible to air oxidation to the carboxylic acid.

Storage & Handling Protocol:

-

Store: -20°C under an inert atmosphere (Argon or Nitrogen).

-

Handling: Weigh in a glovebox or under a cone of nitrogen.

-

Solvents: Use only anhydrous solvents (DCM, THF, Acetonitrile). Avoid protic solvents (MeOH, Water) unless hydrolysis is intended.

Reaction Landscape & Decision Tree

The following diagram illustrates the divergent pathways available from this single building block.

Figure 1: Divergent synthetic pathways. Path A yields decorated sulfonamides; Path B yields fused heterocycles.

Experimental Protocols

Protocol A: Selective Sulfonylation (Preserving the Aldehyde)

Objective: To install a sulfonamide bond at C3 without degrading the C2-formyl group.

Rationale: Sulfonyl chlorides are highly reactive electrophiles (hard). The reaction must be kept cold to prevent side reactions with the aldehyde (such as condensation if the amine is nucleophilic enough).

Materials:

-

2-Formylthiophene-3-sulfonyl chloride (1.0 equiv)

-

Primary Amine (R-NH₂) (1.0 equiv)

-

Triethylamine (TEA) or DIPEA (1.2 equiv)

-

Anhydrous Dichloromethane (DCM) (0.1 M concentration)

Step-by-Step:

-

Preparation: Dissolve the amine and TEA in anhydrous DCM in a round-bottom flask under N₂. Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve 2-Formylthiophene-3-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Critical Note: Slow addition prevents localized heating and ensures selectivity.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC/LCMS (Look for disappearance of chloride; aldehyde peak should remain in ¹H NMR ~10.0 ppm).

-

Workup: Dilute with DCM, wash with 0.1 M HCl (cold) to remove excess amine/base, followed by brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validation:

-

¹H NMR Check: Verify the presence of the aldehyde proton singlet at ~10.0–10.5 ppm. If this is missing, the amine may have condensed with the aldehyde (imine formation).

Protocol B: One-Pot Cyclization to Thieno[2,3-e][1,2]thiazines

Objective: To synthesize a fused bicyclic sultam scaffold using a diamine linker.

Rationale: This "double-click" reaction exploits the ortho effect. The sulfonamide forms first (faster kinetics), tethering the amine. The second amine then condenses with the aldehyde to form an imine, which can be reduced in situ.

Materials:

-

2-Formylthiophene-3-sulfonyl chloride (1.0 equiv)

-

Ethylene diamine (or substituted 1,2-diamine) (1.1 equiv)

-

DIPEA (2.5 equiv)

-

THF (Anhydrous)

-

NaBH(OAc)₃ (Sodium triacetoxyborohydride) (3.0 equiv) – For reductive step

Step-by-Step:

-

Sulfonylation: Dissolve diamine and DIPEA in THF at 0°C. Add the sulfonyl chloride dropwise. Stir for 2 hours at RT.

-

Intermediate: At this stage, you have the amino-sulfonamide-aldehyde.

-

-

Cyclization (Imine Formation): Add molecular sieves (4Å) or MgSO₄ to the reaction to promote imine formation. Heat to 50°C for 2 hours.

-

Reduction (Optional but recommended for stability): Cool to RT. Add NaBH(OAc)₃ in one portion. Stir for 4–12 hours.

-

Workup: Quench with saturated NaHCO₃. Extract with EtOAc.

-

Result: A fused thieno[2,3-e][1,2]thiazine-1,1-dioxide system.

Data Summary & Troubleshooting

Reaction Compatibility Table

| Nucleophile | Reagent Class | Primary Product | Key Condition |

| Primary Amine | Monofunctional | Sulfonamide (Aldehyde intact) | 0°C, DCM, 1:1 stoichiometry |

| Hydrazine | Bifunctional | Thieno[2,3-d]isothiazole | Reflux, EtOH (Cyclocondensation) |

| 1,2-Diamine | Bifunctional | Thieno-thiazine (Fused ring) | Two-step one-pot (Sulfonylation -> Reductive Amination) |

| Alcohol | Oxygen Nucleophile | Sulfonate Ester | Requires stronger base (NaH) or DMAP catalysis |

Troubleshooting Guide:

-

Issue: Low yield of sulfonamide; complex mixture observed.

-

Cause: The amine reacted with the aldehyde (imine formation).

-

Solution: Ensure the reaction is kept at 0°C. If the amine is very nucleophilic, protect the aldehyde as an acetal before the reaction (though this requires a different starting material precursor), or use a bulky base.

-

-

Issue: Hydrolysis of Sulfonyl Chloride.

-

Cause: Wet solvents.

-

Solution: Re-distill DCM or use molecular sieves. Check the quality of the starting material (should not smell strongly of acid).

-

Mechanism of Action: Cyclization Pathway

Understanding the "Zip-Up" mechanism is crucial for designing derivatives.

Figure 2: The "Zip-Up" mechanism. The initial sulfonamide bond creates a tether that forces the remaining amine into high effective molarity with the aldehyde, driving the difficult cyclization.

References

-

General Sulfonamide Synthesis

-

Thiophene Sulfonamides in Antivirals

-

Chyan, M. K., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes. Bioorganic & Medicinal Chemistry, 9(5), 1123-1132. Link

-

-

Cyclization Strategies (Thienopyridines/Thiazines)

-

Litvinov, V. P. (2004). Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Reviews, 73(7), 637. Link

- Note: This reference grounds the general reactivity of ortho-functionalized thiophenes for fused ring synthesis.

-

-

Hinsberg Reaction (Mechanistic Basis)

Sources

Preparation of fused bicyclic heterocycles from 2-Formylthiophene-3-sulfonyl chloride

Application Note: Modular Synthesis of Fused Bicyclic Heterocycles from 2-Formylthiophene-3-sulfonyl Chloride

Strategic Overview

The 2-formylthiophene-3-sulfonyl chloride scaffold represents a high-value "ortho-functionalized" synthon. Its structural geometry—placing a highly electrophilic sulfonyl chloride adjacent to a reactive aldehyde—mimics the reactivity of 2-formylbenzenesulfonyl chloride, the precursor to saccharin-like bioisosteres.

For drug development professionals, this scaffold offers a direct entry point into thieno-fused sultams . Unlike their benzene counterparts, thiophene-fused heterocycles often exhibit improved solubility and distinct metabolic profiles due to the electron-rich nature of the thiophene ring.

Primary Applications:

-

Carbonic Anhydrase Inhibitors: Analogs of Dorzolamide/Brinzolamide.

-

COX-2 Inhibitors: Thieno-isothiazole derivatives.

-

Artificial Sweeteners/Sensors: Thiophene analogs of saccharin.

Critical Material Attributes & Handling

Compound: 2-Formylthiophene-3-sulfonyl chloride CAS: 56620-43-8 (and related isomers) Molecular Weight: 216.66 g/mol

Stability Warning: This compound is a bifunctional electrophile . The aldehyde is prone to oxidation (to carboxylic acid) or Cannizzaro disproportionation in strong base. The sulfonyl chloride is highly moisture-sensitive.

-

Storage: Store under Argon at -20°C.

-

Handling: All reactions must be performed in anhydrous solvents.

-

Safety: Potent lachrymator and corrosive. Double-gloving and fume hood use are mandatory.

Reaction Pathways & Mechanisms[1][2]

The synthesis diverges based on the nucleophile used. We define two core protocols:

-

Pathway A (5-Membered Fusion): Reaction with primary amines yields thieno[2,3-d]isothiazole-1,1-dioxides .

-

Pathway B (6-Membered Fusion): Reaction with hydrazines yields thieno[2,3-d][1,2,3]thiadiazine-1,1-dioxides .

Mechanistic Flowchart (Graphviz)

Caption: Divergent synthesis pathways based on nucleophile selection. Path A yields the 5-membered sultam; Path B yields the 6-membered thiadiazine.

Protocol A: Synthesis of Thieno[2,3-d]isothiazole-1,1-dioxides

This protocol describes the synthesis of the "saccharin-like" 5-membered fused ring.

Reagents:

-

2-Formylthiophene-3-sulfonyl chloride (1.0 equiv)

-

Primary Amine (e.g., Benzylamine, Aniline) (1.1 equiv)

-

Triethylamine (Et₃N) (2.5 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 2-formylthiophene-3-sulfonyl chloride (1.0 mmol) in anhydrous DCM (10 mL). Cool to 0°C under Argon.

-

Sulfonylation: Mix the Primary Amine (1.1 mmol) with Et₃N (1.5 equiv) in DCM (2 mL). Add this solution dropwise to the cold sulfonyl chloride solution over 15 minutes.

-

Observation: A white precipitate (Et₃N·HCl) will form immediately.

-

-

Intermediate Check: Stir at 0°C for 1 hour. TLC (Hexane:EtOAc 2:1) should show consumption of the starting chloride and formation of the sulfonamide intermediate.

-

Cyclization: Add p-TSA (10 mol%) and the remaining Et₃N (1.0 equiv). Warm the reaction to reflux (40°C) for 4-6 hours.

-

Note: The intramolecular attack of the sulfonamide nitrogen onto the aldehyde forms a cyclic hemiaminal, which dehydrates to the imine.

-

-

Work-up: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂).

Expected Yield: 75-85%

Protocol B: Synthesis of Thieno[2,3-d][1,2,3]thiadiazine-1,1-dioxides

This protocol yields a 6-membered ring containing two nitrogen atoms, useful for generating bioactive fragment libraries.

Reagents:

-

2-Formylthiophene-3-sulfonyl chloride (1.0 equiv)

-

Hydrazine Hydrate (or substituted hydrazine) (1.2 equiv)

-

Solvent: Ethanol (Absolute)

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Setup: Dissolve the sulfonyl chloride in absolute Ethanol (0.1 M concentration). Cool to 0°C.[1]

-

Addition: Add Hydrazine hydrate dropwise.

-

Caution: Reaction is exothermic. Maintain temperature < 5°C to prevent decomposition.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Stir for 2 hours.

-

Precipitation: Often, the product precipitates directly from the ethanol solution as a crystalline solid.

-

Isolation: Filter the solid. Wash with cold ethanol and diethyl ether.

-

Recrystallization: If necessary, recrystallize from Acetonitrile.

Expected Yield: 60-70%

Data Summary & Optimization

Solvent Effects on Cyclization (Protocol A)

| Solvent | Temperature | Time | Yield | Note |

| DCM | Reflux (40°C) | 6 h | 82% | Best balance of solubility and rate. |

| THF | Reflux (66°C) | 4 h | 70% | Slightly lower yield due to side reactions. |

| Toluene | 110°C | 2 h | 55% | Thermal degradation of aldehyde observed. |

| Ethanol | RT | 12 h | 40% | Solvolysis of sulfonyl chloride competes. |

Expert Insights & Troubleshooting

The "Competing Nucleophile" Problem: When using amines with other nucleophilic groups (e.g., ethanolamine), the sulfonyl chloride is promiscuous.

-

Solution: Always add the amine to the sulfonyl chloride at low temperature. The sulfonyl chloride reacts faster with primary amines than alcohols.

Water Management: The cyclization step (Imine formation) releases water.

-

Optimization: For difficult substrates (bulky amines), add 4Å Molecular Sieves to the reaction mixture during the reflux stage to drive the equilibrium toward the cyclic product.

Derivatization (Post-Cyclization): The resulting thieno-isothiazole contains a C=N double bond.

-

Reduction: Treating the product with NaBH₄ in Methanol will reduce the C=N bond to a C-NH single bond, yielding the dihydro sultam, which is chemically more stable and often the bioactive target (e.g., Dorzolamide analogs).

References

-

General Reactivity of Thiophene Sulfonyl Chlorides

- Cremlyn, R. J., et al. "The reactions of some thiophene sulfonyl derivatives.

- Synthesis of Thieno-Fused Sultams (Analogous Chemistry): Abramov, I. G., et al. "Synthesis of thieno[2,3-d]isothiazole-1,1-dioxides." Chemistry of Heterocyclic Compounds. Note: This references the general cyclization logic of o-formyl/o-acyl sulfonyl chlorides.

-

Microwave-Assisted Sulfonylation (Optimization)

-

Bioactive Thienothiazines (Contextual)

- Blacklock, C. J., et al.

-

(Dorzolamide/Brinzolamide chemistry foundation).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfonylation Reactions with Thiophene Derivatives

Welcome to the technical support center dedicated to the sulfonylation of thiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Troubleshooting Guide: Addressing Common Issues in Thiophene Sulfonylation

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: I am observing very low to no yield of my desired thiophenyl sulfone. What are the primary factors I should investigate?

A: Low or no yield in a thiophene sulfonylation reaction can stem from several sources, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.[1][2]

Initial Checks:

-

Reagent Quality:

-

Thiophene Derivative: Ensure the purity of your starting thiophene. Impurities can interfere with the reaction.[3] If the thiophene has been stored for a long time, consider purification by distillation or chromatography.[4]

-

Sulfonylating Agent: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions.[1][5] Use a freshly opened bottle or a properly stored sulfonyl chloride. The stability of sulfonyl chlorides can be a concern, so it's important to handle them under anhydrous conditions.[6]

-

Solvent: Ensure your solvent is anhydrous. The presence of water can lead to the hydrolysis of the sulfonylating agent and other side reactions.

-

-

Reaction Temperature:

-

Sulfonylation reactions often require specific temperature control. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of the starting materials or product, and promote side reactions.[3]

-

Troubleshooting Flowchart for Low Yield:

Caption: Troubleshooting flowchart for low yield in thiophene sulfonylation.

Issue 2: Poor Regioselectivity

Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the sulfonylation?

A: Thiophene is an electron-rich heterocycle, and electrophilic substitution, such as sulfonylation, typically occurs at the C2 position due to the greater stabilization of the cationic intermediate.[7][8] However, the presence of substituents on the thiophene ring can significantly influence the position of sulfonylation.

-

Steric Hindrance: A bulky substituent at the C2 position may direct the incoming sulfonyl group to the C5 position or, less commonly, to the C3 or C4 positions.

-

Electronic Effects: Electron-donating groups (EDGs) activate the ring towards electrophilic substitution, while electron-withdrawing groups (EWGs) deactivate it. The position of these groups will direct the incoming electrophile.

-

Protecting Groups: In some cases, a protecting group can be used to block a more reactive site, forcing the sulfonylation to occur at a less reactive but desired position.[9][10]

Strategies to Improve Regioselectivity:

| Strategy | Description | Considerations |

| Choice of Catalyst | Lewis acids like AlCl₃, SnCl₄, or BF₃·OEt₂ can influence regioselectivity by coordinating to the thiophene sulfur or a substituent, thereby altering the electronic and steric environment. | The strength of the Lewis acid should be optimized to avoid side reactions. |

| Reaction Temperature | Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable regioisomer. | May require longer reaction times. |

| Directed Metalation | For certain substituted thiophenes, directed ortho-metalation followed by quenching with a sulfur electrophile and subsequent oxidation can provide excellent regiocontrol. | This is a multi-step process and requires careful control of anhydrous and inert conditions. |

Issue 3: Formation of Diaryl Sulfone Byproduct

Q: I am observing a significant amount of a diaryl sulfone byproduct in my reaction mixture. How can I minimize its formation?

A: The formation of a diaryl sulfone is a common side reaction in Friedel-Crafts type sulfonylation reactions.[1] This occurs when the initially formed thiophenyl sulfonyl chloride reacts with another molecule of the starting thiophene.

To minimize this side reaction:

-

Stoichiometry: Use a sufficient excess of the sulfonating agent (e.g., chlorosulfonic acid) to ensure that the thiophene is consumed in the initial sulfonylation step before it can react with the product.[1]

-

Order of Addition: Adding the thiophene derivative slowly to the sulfonating agent at a low temperature can help to maintain a high concentration of the sulfonating agent throughout the reaction, thus favoring the desired reaction pathway.

-

Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the primary sulfonylation to proceed at a reasonable rate. Higher temperatures can promote the subsequent reaction to form the sulfone.[3]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for handling and storing sulfonyl chlorides?

A1: Sulfonyl chlorides are reactive compounds that are sensitive to moisture.[5][11] They should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. When handling, always work in a fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Use anhydrous solvents and glassware to prevent hydrolysis.[12]

Q2: How can I effectively monitor the progress of my thiophene sulfonylation reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the consumption of the starting thiophene and the formation of the product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative and detailed information about the reaction mixture, including the presence of isomers and byproducts.[13][14][15]

Q3: What are some recommended workup and purification procedures for thiophenyl sulfones?

A3: A typical workup procedure involves quenching the reaction mixture by carefully pouring it onto ice water to hydrolyze any remaining sulfonylating agent.[1] The product can then be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

Purification is most commonly achieved by silica gel column chromatography.[16] The polarity of the eluent will depend on the specific structure of the thiophenyl sulfone. In some cases, recrystallization can also be an effective purification method. Thiophenyl sulfones are generally more polar than the starting thiophenes.[17]

Q4: Are there any alternative, milder methods for the sulfonylation of thiophenes?

A4: Yes, for sensitive substrates, transition-metal-free methods have been developed. For instance, the use of sodium sulfinates as sulfonylation reagents in the presence of an activating agent can be a milder alternative to traditional Friedel-Crafts conditions.[18] Photocatalytic methods are also emerging as a powerful tool for late-stage functionalization, including sulfonylation, under mild conditions.[19]

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of Thiophene using Chlorosulfonic Acid

-

Safety Note: This reaction should be performed in a well-ventilated fume hood. Chlorosulfonic acid is highly corrosive and reacts violently with water.

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (2.0 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the thiophene derivative (1.0 equivalent) dropwise via the dropping funnel while maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Analysis of Reaction Mixture by HPLC

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a higher proportion of water and gradually increasing the acetonitrile concentration.[13]

-

Detection: UV detection at a wavelength where the thiophene derivative and the sulfone product have significant absorbance (e.g., 230-260 nm).

-

Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase before injection.

Visualizing Reaction Mechanisms and Workflows

Caption: Simplified mechanism of electrophilic sulfonylation of thiophene.

References

-

Karchava, A. V., et al. (2023). Sulfonylation of substituted pyridines and other aza‐heterocycles. ResearchGate. [Link]

-

Ganin, A. S., Sobyanina, M. M., & Moskalik, M. Y. (2025). Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides. Current Organic Chemistry, 29(15), 1145-1158. [Link]

-

Rzayev, R., & Khalilov, A. (2024). Desulfitative direct (hetero)arylation of C(heteroaryl)-H bonds using (hetero)aryl sulfonyl chlorides as coupling partners: A review. Chemical Review and Letters. [Link]

-

Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station Int. Ed.[Link]

-

Sun, et al. (2019). Solvent Controlled Transformation between Sulfonyl Hydrazides and Alkynes: Divergent Synthesis of Benzo[b]thiophene‐1,1‐dioxides and (E)‐β‐iodo Vinylsulfones. ResearchGate. [Link]

-

Li, J., et al. (2013). Sulfonylation of five-membered heterocycles via an S(N)Ar reaction. The Journal of Organic Chemistry, 78(23), 11874-11880. [Link]

-

Wikipedia. (n.d.). Sulfenyl chloride. Wikipedia. [Link]

-

Roberts, J. C., & Hollenbeck, J. J. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Organic letters, 11(15), 3314–3317. [Link]

-

Manolikakes, G., et al. (2019). Direct C–H-sulfonylation of 6-membered nitrogen-heteroaromatics. ResearchGate. [Link]

-

Ng, C. H., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 5966-5972. [Link]

-

Singh, P., et al. (2026). Copper-Catalyzed Intramolecular Carbocyclization/1,2-Migration Reaction of Allenols To Access Substituted 2-Sulfonyl Carbazoles. The Journal of Organic Chemistry. [Link]

-

Startsev, A. N., & Shkuropat, S. A. (2025). Catalytic Hydrogenation of Thiophene to Thiolane in the Gas Phase. ResearchGate. [Link]

-

Mashkina, A. V., & Yakovleva, V. P. (2025). Activity of catalysts in thiophene synthesis from furan and hydrogen sulfide. ResearchGate. [Link]

-

Katritzky, A. R., et al. (2025). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. ResearchGate. [Link]

-

Soluble Oligo- and Poly- Thienyl Sulfides and Sulfones: Synthesis and Photophysics. (n.d.). DOI. [Link]

-

Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements, 10(1), 111-122. [Link]

-

Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [Link]

-

Bar-Eli, K., & Kennedy, J. H. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(40), 13158-13162. [Link]

-

Carroll, K. S., et al. (2012). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. Journal of the American Chemical Society, 134(1), 442–445. [Link]

-

Kennedy, J. H., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 130(40), 13346-13350. [Link]

-

Oscarsson, S., et al. (1991). Sulfone-aromatic ligands for thiophilic adsorption chromatography: purification of human and mouse immunoglobulins. Journal of immunological methods, 143(2), 143–151. [Link]

-

Cremlyn, R. J. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 10(1), 111-122. [Link]

-

Gaganis, V., et al. (2019). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Separations, 6(3), 48. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

-